molecular formula C18H15N3O5S3 B2595049 N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)-2-(p-tolylthio)acetamide CAS No. 885911-05-7

N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)-2-(p-tolylthio)acetamide

Cat. No.: B2595049
CAS No.: 885911-05-7
M. Wt: 449.51
InChI Key: CZSGWXLTKOBYGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)-2-(p-tolylthio)acetamide is a useful research compound. Its molecular formula is C18H15N3O5S3 and its molecular weight is 449.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Modification

Researchers have developed methods for synthesizing and modifying thiazole, thiadiazole, and other heterocyclic compounds incorporating sulfamoyl and sulfonyl moieties. These synthetic endeavors aim to explore the chemical properties and potential biological activities of these compounds. For example, the synthesis of new heterocyclic compounds with antimicrobial potential through modifications incorporating the sulfamoyl moiety has been explored, highlighting the versatility of these chemical frameworks in drug development (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014) source.

Anticancer and Antimicrobial Activity

Several studies have evaluated the anticancer and antimicrobial activities of sulfonamide derivatives, including those structurally related to the specified compound. For instance, the cytotoxic activity of novel sulfonamide derivatives against cancer cell lines has been investigated, demonstrating the potential of these compounds in cancer therapy (Ghorab, Alsaid, al-Dhfyan, & Arafa, 2015) source. Additionally, the antimicrobial evaluation of novel thiazole, pyridone, pyrazole, chromene, and hydrazone derivatives bearing a biologically active sulfonamide moiety has been conducted, showing promising results against various bacterial and fungal strains (Darwish et al., 2014) source.

Inhibition of Enzymatic Activity

Compounds related to "N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)-2-(p-tolylthio)acetamide" have been studied for their ability to inhibit various enzymes, demonstrating potential therapeutic applications. For instance, bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs have been synthesized and evaluated as inhibitors of glutaminase, showing promise in cancer therapy by targeting cancer cell metabolism (Shukla, Ferraris, Thomas, Stathis, & others, 2012) source.

Antioxidant Activity

Research has also focused on the antioxidant activity of sulfonamide-linked heterocycles, including studies on amidomethane sulfonyl-linked compounds. These studies aim to evaluate the potential health benefits of these compounds in combating oxidative stress-related diseases (Talapuru, Gopala, Adivireddy, & Venkatapuram, 2014) source.

Properties

IUPAC Name

2-(4-methylphenyl)sulfanyl-N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O5S3/c1-12-2-6-14(7-3-12)27-11-16(22)20-18-19-10-17(28-18)29(25,26)15-8-4-13(5-9-15)21(23)24/h2-10H,11H2,1H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZSGWXLTKOBYGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCC(=O)NC2=NC=C(S2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.